molecular formula C9H10BrN B8761974 (s)-5-Bromo-2,3-dihydro-1h-inden-2-amine

(s)-5-Bromo-2,3-dihydro-1h-inden-2-amine

Cat. No. B8761974
M. Wt: 212.09 g/mol
InChI Key: RWAVYCTUVYJSMU-VIFPVBQESA-N
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Patent
US07759397B2

Procedure details

2.93 g of (S)-5-bromo-indan-2-ylamine were prepared as described for the (R)enantiomer starting from 12.5 of racemic 5-bromo-indan-2-ylamine and the corresponding (1R)-(−)-campher-sulfonic acid. The enantiomeric purity was checked via chiral HPLC on a DAICEL Chiralcel OJ column (4.6×250 mm) using n-hexane:isopropanol:triethylamine (90:10:0.1) as eluent: 99% (S)-1% (R).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(1R)-(−)-campher-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( S )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
n-hexane isopropanol triethylamine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH2:7][CH:6]([NH2:11])[CH2:5]2>CCCCCC.C(O)(C)C.C(N(CC)CC)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH2:7][C@H:6]([NH2:11])[CH2:5]2 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2CC(CC2=CC1)N
Step Two
Name
(1R)-(−)-campher-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( S )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
n-hexane isopropanol triethylamine
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)(C)O.C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C[C@H](CC2=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.93 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07759397B2

Procedure details

2.93 g of (S)-5-bromo-indan-2-ylamine were prepared as described for the (R)enantiomer starting from 12.5 of racemic 5-bromo-indan-2-ylamine and the corresponding (1R)-(−)-campher-sulfonic acid. The enantiomeric purity was checked via chiral HPLC on a DAICEL Chiralcel OJ column (4.6×250 mm) using n-hexane:isopropanol:triethylamine (90:10:0.1) as eluent: 99% (S)-1% (R).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(1R)-(−)-campher-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( S )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
n-hexane isopropanol triethylamine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH2:7][CH:6]([NH2:11])[CH2:5]2>CCCCCC.C(O)(C)C.C(N(CC)CC)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH2:7][C@H:6]([NH2:11])[CH2:5]2 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2CC(CC2=CC1)N
Step Two
Name
(1R)-(−)-campher-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( S )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
n-hexane isopropanol triethylamine
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)(C)O.C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C[C@H](CC2=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.93 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07759397B2

Procedure details

2.93 g of (S)-5-bromo-indan-2-ylamine were prepared as described for the (R)enantiomer starting from 12.5 of racemic 5-bromo-indan-2-ylamine and the corresponding (1R)-(−)-campher-sulfonic acid. The enantiomeric purity was checked via chiral HPLC on a DAICEL Chiralcel OJ column (4.6×250 mm) using n-hexane:isopropanol:triethylamine (90:10:0.1) as eluent: 99% (S)-1% (R).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(1R)-(−)-campher-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( S )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
n-hexane isopropanol triethylamine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH2:7][CH:6]([NH2:11])[CH2:5]2>CCCCCC.C(O)(C)C.C(N(CC)CC)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH2:7][C@H:6]([NH2:11])[CH2:5]2 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2CC(CC2=CC1)N
Step Two
Name
(1R)-(−)-campher-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( S )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
n-hexane isopropanol triethylamine
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)(C)O.C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C[C@H](CC2=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.93 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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